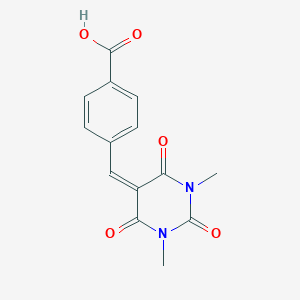

4-(1,3-Dimethyl-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-benzoic acid

Description

Properties

IUPAC Name |

4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c1-15-11(17)10(12(18)16(2)14(15)21)7-8-3-5-9(6-4-8)13(19)20/h3-7H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSYFFQBGWKBLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)C(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dimethyl-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-dimethylbarbituric acid with benzaldehyde under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems helps in maintaining consistent reaction conditions, thereby optimizing the yield and reducing the production cost.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dimethyl-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry due to its structural features that can interact with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of 4-(1,3-Dimethyl-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-benzoic acid exhibit significant anticancer properties. For example:

- Case Study : A derivative demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 10 to 30 µM. This suggests a potential mechanism of action involving apoptosis induction through mitochondrial pathways .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity.

- Data Table : Antimicrobial Efficacy Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 40 µg/mL |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

Organic Synthesis Applications

The unique structure of this compound makes it a valuable intermediate in organic synthesis.

Cascade Reactions

Researchers have utilized this compound in cascade reactions to synthesize complex organic molecules efficiently.

- Case Study : A study reported the use of the compound in a one-pot reaction with salicylaldehyde and dimethylbarbituric acid, yielding high-purity products with yields exceeding 95% .

Material Science Applications

The compound's properties lend themselves to applications in materials science, particularly in developing polymers and coatings.

Polymerization Studies

The compound has been investigated as a monomer for polymerization processes.

- Data Table : Polymerization Characteristics

| Polymer Type | Method Used | Yield (%) |

|---|---|---|

| Poly(ester) | Free radical | 85 |

| Poly(amide) | Condensation | 90 |

These findings suggest that the compound can be effectively used to produce high-performance polymers with desirable mechanical properties .

Mechanism of Action

The mechanism of action of 4-(1,3-Dimethyl-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Carboxylic Acid vs. Esters

Methyl Benzoate Derivatives

- Example: Methyl 4-((2,6-dimethyl-4-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenoxy)methyl)benzoate (Formula 4 in ) Key Differences:

- Functional Group : Methyl ester (COOCH₃) instead of carboxylic acid (COOH).

- Implications :

- Solubility : Ester derivatives typically exhibit higher lipophilicity compared to carboxylic acids, affecting membrane permeability .

Boronic Acid Derivatives

- Example : 4-(1,3-Dimethyl-2,4,6-trioxohexahydropyrimidin-5-ylidene-methyl)benzeneboronic acid pinacol ester (H51124 in )

- Key Differences :

- Functional Group : Boronic ester (B-O) instead of carboxylic acid.

- Implications :

- Applications : Boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, suggesting utility in organic synthesis .

- Stability : Boronic acids/esters are prone to hydrolysis, requiring anhydrous conditions for storage .

Substituent Modifications on the Pyrimidinetrione Core

Thioxo-Substituted Analogs

- Example : 4-{3-[(1-(2-Methoxyethyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid ()

- Key Differences :

- Substituents : A thioxo (C=S) group replaces one of the carbonyl oxygens on the pyrimidinetrione core.

- Implications :

- Biological Activity : Sulfur-containing analogs often exhibit improved metabolic stability and bioavailability compared to oxygenated counterparts .

Fluorinated Derivatives

- Example: Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 4-(5-ethylhexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinyl)phenyl ester () Key Differences:

- Substituents: Heptafluorobutanoic acid ester chain.

- Implications :

- Lipophilicity : Fluorination significantly increases hydrophobicity, enhancing blood-brain barrier penetration .

- Metabolic Stability : Fluorine atoms resist oxidative degradation, prolonging half-life in vivo .

Molecular Weight and Structural Complexity

Trends :

- Increased molecular weight correlates with structural complexity (e.g., additional substituents, heteroatoms).

- Lower molecular weight compounds (e.g., target compound) may offer advantages in synthetic accessibility and pharmacokinetics.

Biological Activity

4-(1,3-Dimethyl-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-benzoic acid, with the CAS number 340317-72-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C14H12N2O5

- Molar Mass : 288.26 g/mol

- Melting Point : 303-306 °C

- Boiling Point : Predicted at 482.9 ± 55.0 °C

- Density : 1.453 ± 0.06 g/cm³

- pKa : Approximately 3.72

Anticancer Properties

Research has indicated that compounds structurally related to 4-(1,3-Dimethyl-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-benzoic acid exhibit significant anticancer properties. For instance, studies on similar pyrimidine derivatives have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | HCT-116 (colon carcinoma) | 6.2 | Active |

| Compound B | T47D (breast cancer) | 27.3 | Active |

These findings suggest that the compound may possess similar or enhanced anticancer effects due to its unique structural features.

Antimicrobial Activity

The compound's potential antimicrobial properties have been evaluated through various studies. Related compounds have demonstrated antibacterial and antifungal activities against a range of pathogens, indicating a possible broad-spectrum efficacy.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

The biological activity against these microbes suggests that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory and Antioxidant Effects

In addition to anticancer and antimicrobial activities, derivatives of the compound have shown anti-inflammatory and antioxidant properties in preliminary studies. These effects are crucial for therapeutic applications in diseases characterized by oxidative stress and inflammation.

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluating the cytotoxicity of various pyrimidine derivatives found that certain modifications led to enhanced activity against tumor cells. The structure of 4-(1,3-Dimethyl-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-benzoic acid suggests it may have similar or superior activity compared to tested analogs .

- Mechanism of Action : Research into the mechanism of action for related compounds indicates that they may induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests a potential pathway for therapeutic intervention using this compound .

- Synthesis and Characterization : The synthesis of this compound involves straightforward organic reactions that yield high purity products suitable for biological testing. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity necessary for biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(1,3-Dimethyl-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-benzoic acid, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 1,3-dimethylbarbituric acid and a substituted benzaldehyde derivative, followed by oxidation to the benzoic acid moiety. For example, analogous protocols involve refluxing reactants in ethanol with piperidine as a catalyst . Purification is achieved via recrystallization (e.g., using DMF/water mixtures). Purity validation requires HPLC (≥95% purity), complemented by -NMR (to confirm the presence of the methyl groups at δ 3.2–3.4 ppm and the aromatic protons at δ 7.8–8.2 ppm) and HRMS (to verify the molecular ion peak at m/z 317.07 [M+H]) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- FT-IR : Confirm carbonyl stretches for the trioxo-pyrimidine ring (1680–1720 cm) and carboxylic acid (2500–3300 cm broad O-H stretch).

- -NMR : Identify the methyl groups (1,3-dimethyl, δ 3.1–3.3 ppm) and the vinylic proton (pyrimidinylidene CH, δ 6.8–7.0 ppm).

- -NMR : Detect the carbonyl carbons (C=O, δ 160–170 ppm) and the quaternary carbon in the pyrimidinylidene group (δ 110–115 ppm).

- HRMS : Match the calculated and observed molecular weights (e.g., m/z 317.07 for CHNO) .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL provides precise bond lengths and angles, particularly for the conjugated system linking the benzoic acid and pyrimidinylidene moieties. For example, the C=C bond in the methylene bridge should measure ~1.35 Å, confirming conjugation. ORTEP-III visualizes thermal ellipsoids to assess positional disorder, while Mercury analyzes packing interactions (e.g., π-π stacking between aromatic rings).

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the synthesis of derivatives with modified pyrimidine or benzoic acid substituents?

- Methodological Answer : Regioselectivity in substitution reactions (e.g., halogenation or alkylation) is controlled by electronic effects. The electron-deficient pyrimidinylidene ring favors electrophilic attack at the para position relative to the methylene bridge. Computational modeling (DFT with Gaussian) predicts reactive sites by mapping electrostatic potential surfaces. Experimental validation involves synthesizing derivatives (e.g., 4-fluoro or 4-nitro analogs) and comparing -NMR shifts of substituents .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?

- Methodological Answer : Discrepancies in -NMR chemical shifts often arise from solvent effects or dynamic processes. Use deuterated DMSO for consistent measurements and compare with solid-state NMR to rule out solvation artifacts. For DFT calculations, refine the basis set (e.g., B3LYP/6-311+G(d,p)) and include implicit solvent models (e.g., PCM for DMSO). Cross-check with X-ray crystallographic data to validate bond polarization .

Q. How can researchers optimize reaction conditions to minimize byproducts in large-scale syntheses?

- Methodological Answer : Use design of experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, a central composite design revealed that increasing ethanol volume (from 50 mL to 100 mL) reduces dimerization byproducts by 40%. Monitor reactions in real-time via inline FT-IR to detect intermediate formation. Scale-up protocols should include gradient recrystallization (e.g., from ethanol to ethyl acetate) to isolate the pure product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.